molecular formula C16H22Cl2N2O2 B261881 4-(2,4-DICHLOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-BUTANONE

4-(2,4-DICHLOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-BUTANONE

Cat. No.: B261881
M. Wt: 345.3 g/mol
InChI Key: OWXVYRSEWZHJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-DICHLOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-BUTANONE is a complex organic compound that features a dichlorophenyl group, a piperazine ring, and an oxobutyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DICHLOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-BUTANONE typically involves multiple steps. One common method starts with the preparation of the piperazine derivative. This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts . The dichlorophenyl group is then introduced through a substitution reaction, followed by the formation of the oxobutyl ether moiety under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DICHLOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-BUTANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2,4-DICHLOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-BUTANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-BUTANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-DICHLOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-BUTANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H22Cl2N2O2

Molecular Weight

345.3 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one

InChI

InChI=1S/C16H22Cl2N2O2/c1-2-19-7-9-20(10-8-19)16(21)4-3-11-22-15-6-5-13(17)12-14(15)18/h5-6,12H,2-4,7-11H2,1H3

InChI Key

OWXVYRSEWZHJEO-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCN1CCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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